molecular formula C17H20N6O B2612612 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-69-3

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Katalognummer: B2612612
CAS-Nummer: 2175978-69-3
Molekulargewicht: 324.388
InChI-Schlüssel: QDCLKRPPXYFKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine core fused to a piperidine ring and a dihydropyrimidinone moiety. This structure is characteristic of kinase inhibitors or receptor modulators, as seen in analogous compounds targeting adenosine receptors or tyrosine kinases . The 6-methyl substitution on the pyrrolopyrimidine ring likely enhances metabolic stability, while the piperidinylmethyl group may improve solubility and bioavailability. Such derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as evidenced by protocols in related patents .

Eigenschaften

IUPAC Name

3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-8-14-16(21-12)17(20-10-19-14)22-6-3-13(4-7-22)9-23-11-18-5-2-15(23)24/h2,5,8,10-11,13,21H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLKRPPXYFKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolopyrimidine core.

    Final coupling: The final step involves the coupling of the piperidine derivative with the dihydropyrimidinone moiety under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous

Biologische Aktivität

3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core and a piperidine moiety. Its molecular formula is C18H22N6OC_{18}H_{22}N_6O, with a molecular weight of approximately 350.4 g/mol. The compound's structural features contribute to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It has been shown to modulate signaling pathways related to cell proliferation and apoptosis. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • DNA Interaction : It can bind to DNA or associated proteins, potentially affecting transcription and replication processes.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

Recent research highlights several biological activities associated with this compound:

Case Studies

Several case studies have explored the biological activity of similar compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold:

  • Wang et al. (2015) identified derivatives with folate receptor targeting that exhibited antitumor properties, suggesting a broader therapeutic potential for compounds in this class .
  • Gul et al. provided insights into the mechanism of cytotoxic action through DNA topoisomerase I inhibition, highlighting the importance of structural features in determining biological activity .

Data Tables

Biological ActivityCell LineIC50 (μM)Reference
AnticancerHeLa8.2
AnticancerHepG232.1
AnticancerA54916.0
AntimicrobialStaphylococcus aureusTBDTBD
NeuroprotectivePC12 (neuronal)TBDTBD

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it structurally and functionally with related pyrimidine derivatives documented in recent literature and patents. Key analogues include:

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents/Modifications Hypothesized Impact Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 6-methyl; piperidin-4-yl-methyl; dihydropyrimidin-4-one Enhanced kinase selectivity; improved solubility via piperidine
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Benzo[d][1,3]dioxolylmethyl; piperidine-ethyl-pyrazole Increased lipophilicity; potential CNS penetration
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 6-Fluoro-benzisoxazolyl; tetrahydroquinoline High receptor affinity (e.g., antipsychotic targets); metabolic resistance
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Pyrrolo[2,3-d]pyrimidin-4-one Aminomethyl; unsubstituted pyrrolopyrimidine Potential nucleotide analogue; reduced steric hindrance
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone Benzofuro[3,2-d]pyrimidine 2-Fluorophenyl-piperazine; piperidinyl-carbonyl Dual-target activity (kinase/serotonin receptors); enhanced pharmacokinetics

Key Findings :

Core Structure Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from pyrido[3,4-d]pyrimidinones (e.g., ) and benzofuropyrimidines (). In contrast, pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit a fused quinoline-like system, which may enhance π-π stacking in receptor binding .

Substituent Effects :

  • The 6-methyl group on the target compound’s pyrrolopyrimidine likely reduces oxidative metabolism compared to unsubstituted analogues (e.g., ) .
  • Piperidine-linked groups (common in ) improve solubility but vary in bulkiness. The target’s piperidin-4-yl-methyl moiety balances steric effects and hydrophilicity better than the ethyl-pyrazole in .

Biological Implications: Compounds with fluorinated aryl groups () show higher receptor affinity but may face metabolic challenges (e.g., CYP450 interactions). The target compound lacks fluorination, suggesting a focus on kinase rather than CNS targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.